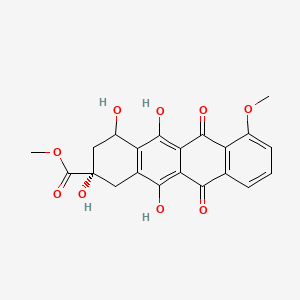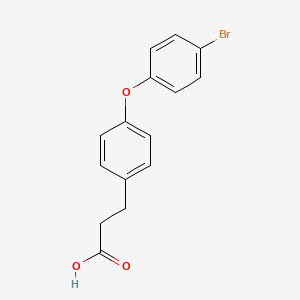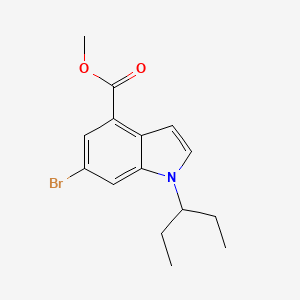
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside is a complex carbohydrate derivative. It is a disaccharide composed of two glucose molecules, each of which is fully acetylated. This compound is often used in synthetic organic chemistry and biochemistry due to its protective acetyl groups, which can be selectively removed to yield various intermediate products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside typically involves the acetylation of D-glucose derivatives. The process generally includes:
Starting Material: D-glucose or a partially protected glucose derivative.
Acetylation: The hydroxyl groups of the glucose molecules are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Glycosylation: The glycosidic bond is formed between two acetylated glucose molecules using a glycosyl donor and acceptor under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside undergoes several types of chemical reactions:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield free hydroxyl groups.
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy sugars.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Deacetylated Glucose: Resulting from hydrolysis.
Oxidized Products: Such as gluconic acid.
Reduced Products: Such as deoxy sugars.
科学的研究の応用
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside involves its interaction with enzymes and other biological molecules. The acetyl groups protect the hydroxyl groups, preventing unwanted reactions during synthetic processes. Upon deacetylation, the free hydroxyl groups can participate in various biochemical reactions, such as glycosylation and phosphorylation.
類似化合物との比較
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-D-glucopyranose: A fully acetylated glucose molecule.
1,2,4,6-Tetra-O-acetyl-D-glucopyranose: A partially acetylated glucose molecule.
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose: A glucose molecule with benzoyl protective groups.
Uniqueness
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-D-glucopyranoside is unique due to its disaccharide structure with fully acetylated glucose units. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of hydroxyl groups, allowing for the synthesis of complex carbohydrate structures.
特性
分子式 |
C28H38O19 |
|---|---|
分子量 |
678.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(3S,4R,5S,6S)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20+,21-,22+,23+,24-,25-,26+,27?,28+/m1/s1 |
InChIキー |
KXQUPCAOOLXBPP-AIMLJOPFSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](OC([C@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)






![3-[Methoxy-(4-methoxyphenyl)methyl]-1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B11827458.png)



